

# A Comparative Analysis of Oral Versus Long-Acting Injectable Risperidone

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lusaperidone |           |
| Cat. No.:            | B1663201     | Get Quote |

This guide provides a detailed comparison of oral and long-acting injectable (LAI) formulations of risperidone, an atypical antipsychotic medication. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, pharmacokinetics, patient adherence, and side-effect profiles of both formulations, supported by data from clinical studies.

## **Efficacy**

Clinical evidence suggests that long-acting injectable risperidone is non-inferior to its oral counterpart in managing symptoms of schizophrenia. A 12-week, double-blind study involving 640 patients with schizophrenia found significant improvements from baseline in the Positive and Negative Syndrome Scale (PANSS) total and factor scores for both the LAI and oral risperidone groups (P<0.001 and P<0.05, respectively)[1]. A noninferiority analysis confirmed that both treatments have comparable efficacy in the short term[1]. Similarly, a 48-week, single-blind, randomized study demonstrated similar efficacy and tolerability between patients continuing on oral risperidone and those who switched to the long-acting injectable formulation[2].

However, in studies focusing on recent-onset schizophrenia, LAI risperidone has shown some advantages. A 2-year case-control study found that patients treated with LAI risperidone had a greater reduction in total PANSS scores compared to those on oral antipsychotics[3]. Specifically, the mean difference in PANSS total score was -17.56 in favor of the LAI group[3]. Furthermore, a 12-month, open-label, randomized study in patients with recent-onset







schizophrenia reported a significantly lower rate of psychotic exacerbation and/or relapse in the LAI risperidone group (5%) compared to the oral risperidone group (33%). Psychiatric hospitalizations were also significantly lower for the LAI group (5% vs. 18.6%).

A network meta-analysis of 115 randomized controlled trials (RCTs) involving 25,550 participants found no significant efficacy differences between LAI and oral formulations of several antipsychotics, including risperidone, for the acute treatment of schizophrenia.

Table 1: Comparative Efficacy of Oral vs. LAI Risperidone



| Study                     | Duration                | Patient<br>Population                          | Key Efficacy<br>Outcome                                 | Result                                                                                            |
|---------------------------|-------------------------|------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Chue et al.<br>(2005)     | 12 weeks                | 640 stable<br>schizophrenia<br>patients        | Change in<br>PANSS total<br>score                       | LAI risperidone was non-inferior to oral risperidone. Both groups showed significant improvement. |
| Bai et al. (2007)         | 48 weeks                | 50 stable<br>schizophrenia<br>patients         | Efficacy and tolerability                               | Similar efficacy<br>and tolerability<br>between the two<br>groups.                                |
| Subotnik et al.<br>(2011) | 12 months               | 83 patients with recent-onset schizophrenia    | Rate of psychotic exacerbation/rela pse                 | 5% in LAI group<br>vs. 33% in oral<br>group (P<0.05).                                             |
| San et al. (2012)         | 2 years                 | 52 patients with recent-onset schizophrenia    | Change in<br>PANSS total<br>score                       | Greater reduction in the LAI group (mean difference of -17.56).                                   |
| Leucht et al.<br>(2024)   | N/A (meta-<br>analysis) | 25,550 patients<br>with acute<br>schizophrenia | Standardized<br>Mean Difference<br>(SMD) vs.<br>placebo | Risperidone LAI: -0.59; Oral Risperidone: -0.48. No significant difference between formulations.  |

## **Pharmacokinetics**

The pharmacokinetic profiles of oral and LAI risperidone differ significantly, which may underlie some of the observed differences in clinical outcomes. LAI risperidone provides a more stable



plasma concentration of the active moiety (risperidone + 9-hydroxyrisperidone) over time.

A study extrapolating single-dose pharmacokinetic data to a steady-state projected a lower peak plasma level (46 ng/ml vs. 62 ng/ml) and a lower degree of fluctuation between maximum and minimum concentrations (53% vs. 145%) for LAI risperidone compared to the oral formulation. This is attributed to the avoidance of first-pass metabolism with the injectable route. A study using a large therapeutic drug monitoring database found that the median ratio of risperidone to its active metabolite, 9-hydroxyrisperidone, was significantly higher in the LAI group (0.52) compared to the oral group (0.25), further supporting a reduction in first-pass metabolism for the LAI formulation.

Despite more stable plasma levels, some studies have found that LAI risperidone can result in lower average steady-state plasma concentrations of the active metabolite, 9-hydroxyrisperidone, compared to oral administration.

Table 2: Pharmacokinetic Comparison of Oral vs. LAI Risperidone at Steady-State

| Parameter                                        | Oral Risperidone | LAI Risperidone  | Reference |
|--------------------------------------------------|------------------|------------------|-----------|
| Predicted Peak<br>Plasma Level (Cmax)            | 62 ng/ml         | 46 ng/ml         |           |
| Predicted Fluctuation<br>(Cssmax vs. Cssmin)     | 145%             | 53%              |           |
| Median<br>Risperidone/9-OH-<br>Risperidone Ratio | 0.25             | 0.52 (p < 0.001) |           |

## **Patient Compliance and Adherence**

A primary advantage of long-acting injectable antipsychotics is the potential for improved treatment adherence. Several studies have demonstrated that LAI risperidone is associated with better adherence compared to oral formulations, particularly in patients with early psychosis. One study found that the average proportion of days with medication was significantly higher for the LAI group (76%) compared to the oral group (32%). Another study in first-episode schizophrenia patients found that those who accepted LAI risperidone were



significantly more likely to be adherent at 12 weeks compared to those remaining on oral medication (89% vs. 59%).

A claims-based analysis of Medicaid patients with schizophrenia also found that those receiving LAIs were more likely to be adherent and less likely to have a 60-day continuous gap in medication compared to patients receiving oral antipsychotics.

### **Side-Effect Profile**

The tolerability of oral and LAI risperidone is generally comparable, though some studies suggest potential advantages for the long-acting formulation. A network meta-analysis indicated that some side effects may be less frequent with LAIs compared to their oral counterparts.

One 48-week study found that LAI risperidone produced significantly less extrapyramidal symptoms (EPS) and prolactin elevation compared to oral risperidone. Another 12-week study also noted that LAI risperidone produced significantly less prolactin elevation than the oral formulation. However, a broader meta-analysis did not find significant differences in extrapyramidal symptoms or prolactin increase between LAI and oral antipsychotic treatments.

Table 3: Comparative Side-Effect Profile

| Side Effect                      | Oral<br>Risperidone              | LAI<br>Risperidone              | Key Findings                                                                                       | Reference |
|----------------------------------|----------------------------------|---------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Extrapyramidal<br>Symptoms (EPS) | Higher incidence in some studies | Lower incidence in some studies | One study found significantly lower EPS with LAI. A meta-analysis found no significant difference. |           |
| Prolactin<br>Elevation           | Higher incidence in some studies | Lower incidence in some studies | Multiple studies report significantly lower prolactin elevation with LAI.                          |           |



## Experimental Protocols Double-Blind, Double-Dummy, Non-Inferiority Trial (Chue et al., 2005)

- Objective: To compare the efficacy and safety of LAI risperidone with oral risperidone in clinically stable patients with schizophrenia.
- Study Design: A 12-week, multicenter, double-blind, double-dummy, parallel-group study.
- Participants: 640 adult patients with a diagnosis of schizophrenia and a PANSS score ≥50.
- Procedure:
  - Run-in Phase (up to 8 weeks): All patients received flexible doses of oral risperidone (1-6 mg/day). Other antipsychotics were discontinued during the first 2 weeks. The dose was stabilized during the last 4 weeks of this phase.
  - Randomization: Symptomatically stable patients were randomized to receive either LAI risperidone (25 mg or 50 mg every 2 weeks) plus an oral placebo, or oral risperidone (2 mg, 4 mg, or 6 mg/day) plus a placebo injection.
- Outcome Measures: The primary efficacy measure was the change from baseline in the PANSS total score. Safety and tolerability were also assessed.

# Pharmacokinetic Extrapolation Study (Mannaert et al., 2005)

- Objective: To compare the steady-state pharmacokinetic profiles of LAI risperidone and oral risperidone.
- Study Design: Extrapolation of single-dose pharmacokinetic data to steady-state using software modeling.
- Participants:
  - Oral risperidone group: 12 healthy volunteers.



• LAI risperidone group: 26 patients with schizophrenia.

#### Procedure:

- Data Collection: Plasma concentrations of the active moiety (risperidone + 9-hydroxyrisperidone) were measured by radioimmunoassay up to 72 hours after a single 1 mg oral dose and up to 84 days after a single 50 mg intramuscular injection of LAI risperidone.
- Modeling: The collected data were projected to multiple-dose regimens (4 mg/day for oral and 50 mg every 2 weeks for LAI) using WinNonlin software to predict average steadystate pharmacokinetic profiles.

## **Visualizations**





Click to download full resolution via product page

Caption: Risperidone's mechanism of action.





Click to download full resolution via product page

Caption: Clinical trial workflow for comparison.



Caption: Pharmacokinetic profile comparison.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Comparative efficacy and safety of long-acting risperidone and risperidone oral tablets -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of RISPERDAL CONSTA to Oral Risperidone [jnjmedicalconnect.com]
- 3. Effectiveness of long-acting injectable risperidone versus oral antipsychotics in the treatment of recent-onset schizophrenia: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Oral Versus Long-Acting Injectable Risperidone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663201#cross-study-comparison-of-oral-versus-long-acting-injectable-risperidone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com